molecular formula C8H7N5O B8612254 3-Tetrazol-1-yl-benzamide

3-Tetrazol-1-yl-benzamide

Cat. No. B8612254
M. Wt: 189.17 g/mol
InChI Key: XJCIUDPYYIAJLO-UHFFFAOYSA-N
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Patent
US08362017B2

Procedure details

To a round bottom flask was added 3-aminobenzamide (1.36 g, 10.0 mmol, 1.0 eq.), acetic acid (9.1 mL, 160 mmol, 16.0 eq.), triethyl orthoformate (5.4 mL, 32.0 mmol, 3.2 eq.), and sodium azide (0.812 g, 12.5 mmol, 1.25 eq.). The reaction mixture was then heated to 80° C. until all solids were dissolved. The reaction was stirred at 80° C. for an additional 2 h before cooling to RT. Water (6.0 mL,) was added, followed by 6N HCl (5.3 mL), and then 25% NaNO2 (2.1 mL). The resulting precipitate was filtered and rinsed with water to give pure tetrazole 38 (1.5 g, 80% yield). LC/MSD (HP Series 1100 MSD) MS (ES+) m/z 189.9 (M+H)+1, 187.9 (M−H)+1 1H-NMR, Varian 400 MHz (DMSO-d6) δ 10.1 (s, 1H), 8.39 (t, 1H), 8.20 (br. s, 1H), 8.05 (m, 2H), 7.72 (t, 1H), 7.55 (s, 1H) ppm.
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Quantity
0.812 g
Type
reactant
Reaction Step One
Name
Quantity
5.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Four
Yield
80%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([NH2:7])=[O:6].C(O)(=O)C.[CH:15](OCC)(OCC)OCC.[N-:25]=[N+:26]=[N-:27].[Na+].Cl.N([O-])=O.[Na+]>O>[N:1]1([C:2]2[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=2)[C:5]([NH2:7])=[O:6])[CH:15]=[N:27][N:26]=[N:25]1 |f:3.4,6.7|

Inputs

Step One
Name
Quantity
1.36 g
Type
reactant
Smiles
NC=1C=C(C(=O)N)C=CC1
Name
Quantity
9.1 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
5.4 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
0.812 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Two
Name
Quantity
5.3 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
2.1 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
6 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 80° C. for an additional 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
were dissolved
TEMPERATURE
Type
TEMPERATURE
Details
before cooling to RT
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
rinsed with water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1(N=NN=C1)C=1C=C(C(=O)N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.